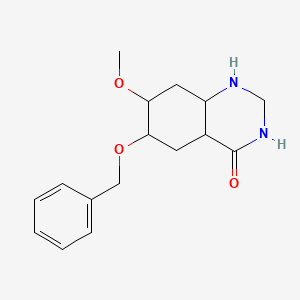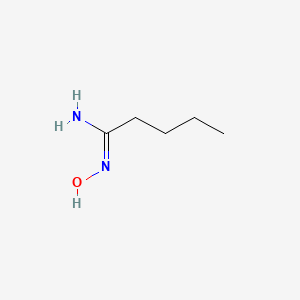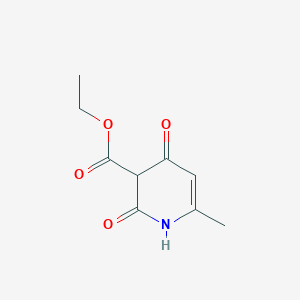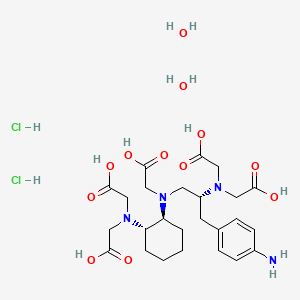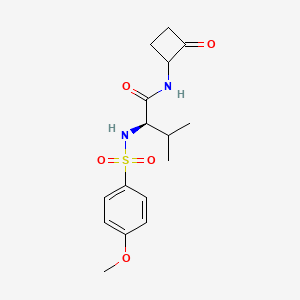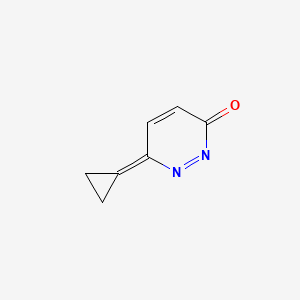
5-Methyl-2-sulfanylidene-1,3-diazinan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-METHYL-2-THIOURACIL is an organosulfur compound with the chemical formula C5H6N2OS. It is a derivative of thiouracil and is known for its antithyroid properties. This compound is closely related to propylthiouracil and is used in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-METHYL-2-THIOURACIL can be synthesized through the condensation of ethyl acetoacetate with thiourea. This reaction typically involves heating the reactants in the presence of a suitable solvent .
Industrial Production Methods: While specific industrial production methods for 5-METHYL-2-THIOURACIL are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 5-METHYL-2-THIOURACIL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
5-METHYL-2-THIOURACIL has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its effects on thyroid hormone biosynthesis.
Medicine: It has been used as an antithyroid drug to treat hyperthyroidism.
Industry: It is utilized in the production of certain pharmaceuticals and agrochemicals
Wirkmechanismus
The primary mechanism of action of 5-METHYL-2-THIOURACIL involves the inhibition of thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones. By inhibiting this enzyme, the compound reduces the production of thyroid hormones, leading to a decrease in thyroid activity .
Vergleich Mit ähnlichen Verbindungen
Propylthiouracil: Another antithyroid drug with a similar mechanism of action.
6-Methyl-2-thiouracil: A closely related compound with similar properties.
6-Phenyl-2-thiouracil: Another derivative with distinct chemical properties
Uniqueness: 5-METHYL-2-THIOURACIL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 5-position differentiates it from other thiouracil derivatives, influencing its reactivity and biological activity.
Eigenschaften
Molekularformel |
C5H8N2OS |
|---|---|
Molekulargewicht |
144.20 g/mol |
IUPAC-Name |
5-methyl-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C5H8N2OS/c1-3-2-6-5(9)7-4(3)8/h3H,2H2,1H3,(H2,6,7,8,9) |
InChI-Schlüssel |
OFAAHGYUTYBFGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNC(=S)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


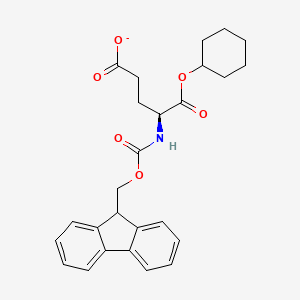
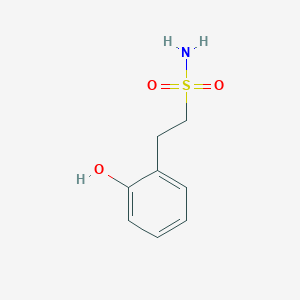
![3-[[3-[4-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-5-yl]phenoxy]methyl]benzonitrile](/img/structure/B12362419.png)
![Fuc(a1-3)[Gal(b1-4)]Glc(b1-3)aldehydo-Gal](/img/structure/B12362433.png)
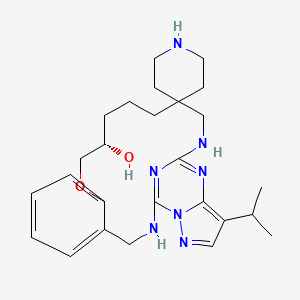
![5,7-dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one](/img/structure/B12362443.png)
